molecular formula C10H16O B146419 Piperitone CAS No. 89-81-6

Piperitone

Cat. No.: B146419
CAS No.: 89-81-6
M. Wt: 152.23 g/mol
InChI Key: YSTPAHQEHQSRJD-UHFFFAOYSA-N
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Description

Piperitone is a natural monoterpene ketone, known for its presence in various essential oils. It exists in two stereoisomeric forms: the D-form, which has a peppermint-like aroma, and the L-form. This compound is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . It is a colorless liquid with a distinct peppermint odor and is used as a raw material for the production of synthetic menthol and thymol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The synthesis involves several steps:

    Starting Material: Methyl isobutyl ketone reacts with formaldehyde under the catalysis of hydrogen chloride to obtain 3-isopropyl-3-butene-2-ketone.

    Michael Addition: The 3-isopropyl-3-butene-2-ketone undergoes Michael addition with acetyl acetate under the effect of an alkaline catalyst to form a 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate.

    Intramolecular Aldol Condensation: This intermediate undergoes intramolecular aldol condensation under alkaline conditions to yield a carboxylic ester of this compound.

    Hydrolysis and Acidification Decarboxylation: The carboxylic ester is then hydrolyzed and acidified under alkaline conditions to produce this compound.

Industrial Production Methods: The primary source of this compound is from Eucalyptus dives, produced mainly in South Africa. The industrial production involves extraction from essential oils of Eucalyptus dives and other plants .

Chemical Reactions Analysis

Types of Reactions: Piperitone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen and nickel catalyst.

    Oxidation: Iron (III) chloride and acetic acid.

    Photodimerization: Light exposure.

Major Products:

    Menthol: Obtained from the reduction of this compound.

    Thymol: Obtained from the oxidation of this compound.

    Polycyclic Compound: Formed from photodimerization.

Scientific Research Applications

Piperitone has various applications in scientific research:

Mechanism of Action

Piperitone can be compared with other similar compounds such as:

Uniqueness of this compound: this compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound in various fields. Its ability to undergo reduction and oxidation to form menthol and thymol, respectively, highlights its versatility in synthetic chemistry.

Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPAHQEHQSRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052604
Record name Piperitone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, clear, light yellowish to yellow liquid
Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Piperitone
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Solubility

very slightly, insoluble in water; soluble in alcohol
Record name Piperitone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929-0.934
Record name Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

89-81-6
Record name (±)-Piperitone
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Record name Piperitone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERITONE
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Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
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Record name Piperitone
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Record name 6-isopropyl-3-methylcyclohex-2-enone
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Record name PIPERITONE, DL-
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Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Piperitone is a naturally occurring monoterpene found in the essential oils of various plant species. It's particularly abundant in certain chemotypes of Mentha longifolia [, , , ], but is also found in other Mentha species [, , ], Cymbopogon species [, , , ], Eucalyptus dives [, ], Micromeria fruticosa [], and Lippia schaueriana [].

A: In Mentha longifolia, the presence of specific this compound oxide stereoisomers, namely (1S,2S,4S)-trans-piperitone oxide and (1S,2S,4R)-cis-piperitone oxide, was found to be dependent on the population and correlated with the presence of (4S)-piperitone and (4R)-piperitone respectively []. This suggests a stereospecific biosynthetic pathway for these compounds.

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

A: Yes, this compound can be identified using spectroscopic techniques. 2,4-Dinitrophenylhydrazone is a suitable derivative for identification []. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze this compound and its derivatives in essential oils and extracts [, , , , , , , , , , , , , ].

ANone: this compound and its derivatives have been reported to exhibit various biological activities, including:

    A: Studies on halolactone derivatives of this compound revealed that introducing a lactone function and a halogen atom significantly altered its antifeedant properties against the lesser mealworm (Alphitobius diaperinus) []. The presence of a chlorine atom at C-5 of the cyclohexane ring was found to be crucial for optimal activity.

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